4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide
Overview
Description
4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H10Cl2F3N3O7S and its molecular weight is 552.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Fluazinam , is primarily used as a broad-spectrum fungicide . It targets various soil-borne fungal pathogens on a range of crops .
Mode of Action
Fluazinam is an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also exhibits high reactivity with thiols . This interaction disrupts the energy production of the fungal cells, leading to their death .
Biochemical Pathways
The compound’s mode of action involves the disruption of the oxidative phosphorylation pathway in the mitochondria of fungal cells . This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By uncoupling this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death .
Pharmacokinetics
Fluazinam exhibits low aqueous solubility and low volatility .
Result of Action
The result of Fluazinam’s action is the effective control of various soil-borne fungal pathogens on a range of crops . This includes pests such as Sclerotinia blight, Late blight, White mould, Clubroot, Downy mildew, Scab, and Alternaria blotch .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluazinam. For instance, its persistence in soil systems suggests it may be more effective in drier conditions where it is less likely to be washed away by rain . Additionally, its low volatility suggests it is less likely to be affected by wind . .
Biochemical Analysis
Biochemical Properties
4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in its function as a fungicide. It interacts with several enzymes and proteins, disrupting their normal functions. For instance, it inhibits the activity of mitochondrial enzymes, leading to the uncoupling of oxidative phosphorylation . This interaction disrupts the energy production process in fungal cells, ultimately leading to their death. Additionally, the compound’s interaction with other biomolecules, such as proteins involved in cell signaling pathways, further enhances its antifungal properties .
Cellular Effects
The effects of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide on various cell types and cellular processes are profound. In fungal cells, it disrupts mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately causing cell death. In addition to its antifungal effects, the compound can also affect mammalian cells, where it may induce oxidative stress and alter cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to mitochondrial enzymes, inhibiting their activity and disrupting the electron transport chain . This inhibition leads to the uncoupling of oxidative phosphorylation, reducing ATP production and increasing ROS levels. Additionally, the compound can interact with other biomolecules, such as proteins involved in cell signaling pathways, further enhancing its antifungal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Over time, the compound’s antifungal effects may diminish as it degrades, but its initial impact on cellular function remains significant. Long-term studies have shown that the compound can cause persistent oxidative stress and damage to cellular components, even after its primary effects have subsided .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity to the host organism . At higher doses, the compound can induce oxidative stress and damage to mammalian cells, leading to adverse effects such as tissue damage and inflammation . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage level.
Metabolic Pathways
4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes biotransformation to produce various metabolites . These metabolites can also exhibit biological activity, contributing to the compound’s overall effects. The compound’s interaction with metabolic enzymes can alter metabolic flux and affect the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects . The compound’s distribution within tissues can also be influenced by its interaction with plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide is critical to its activity and function. The compound is primarily localized in the mitochondria, where it inhibits mitochondrial enzymes and disrupts oxidative phosphorylation . Additionally, the compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s antifungal activity and its effects on cellular function.
Properties
IUPAC Name |
4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3O7S/c20-11-1-4-13(5-2-11)35(32,33)25-12-3-6-17(14(21)9-12)34-18-15(26(28)29)7-10(19(22,23)24)8-16(18)27(30)31/h1-9,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFYBPNVFSZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121168 | |
Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338413-20-0 | |
Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338413-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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